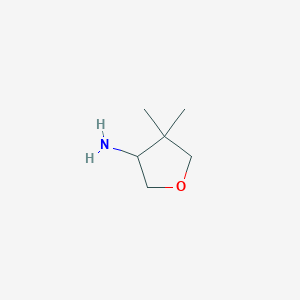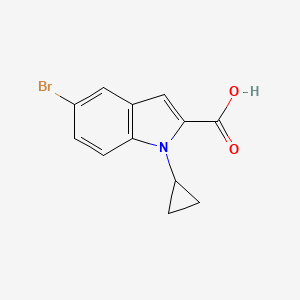
4,4-Dimethyltetrahydrofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyltetrahydrofuran-3-amine: is an organic compound with the molecular formula C6H13NO . It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. The compound is characterized by the presence of two methyl groups at the 4-position and an amine group at the 3-position. This structural configuration imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyltetrahydrofuran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4,4-dimethyltetrahydrofuran.
Amination Reaction: The key step involves the introduction of the amine group at the 3-position. This can be achieved through various amination reactions, such as reductive amination or nucleophilic substitution.
Reaction Conditions: The reaction conditions may vary depending on the specific synthetic route chosen. Common reagents include amines, reducing agents, and catalysts. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyltetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are often conducted in anhydrous solvents.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides. Conditions vary depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: 4,4-Dimethyltetrahydrofuran-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules, making it valuable in the development of new chemical compounds.
Biology: In biological research, the compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into peptides, nucleotides, and other biomolecules to study their functions and interactions.
Medicine: The compound has potential applications in medicinal chemistry. It can be used to develop new pharmaceuticals with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyltetrahydrofuran-3-amine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to specific effects.
Molecular Targets and Pathways:
Enzymes: The compound can act as an enzyme inhibitor or activator, affecting enzymatic reactions and metabolic pathways.
Receptors: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.
Nucleic Acids: The compound can interact with DNA or RNA, influencing gene expression and protein synthesis.
Comparación Con Compuestos Similares
Tetrahydrofuran (THF): A parent compound with a similar ring structure but lacking the methyl and amine groups.
4-Methyltetrahydrofuran-3-amine: A related compound with only one methyl group at the 4-position.
3-Aminotetrahydrofuran: A compound with an amine group at the 3-position but lacking the methyl groups.
Uniqueness: 4,4-Dimethyltetrahydrofuran-3-amine is unique due to the presence of two methyl groups at the 4-position and an amine group at the 3-position. This specific structural configuration imparts distinct chemical and physical properties, making it valuable for various applications. The compound’s ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.
Propiedades
IUPAC Name |
4,4-dimethyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)4-8-3-5(6)7/h5H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFXMSJDPBSIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC1N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8011642.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B8011657.png)










